molecular formula C22H22N2O4 B2357290 3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 887224-71-7

3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2357290
CAS RN: 887224-71-7
M. Wt: 378.428
InChI Key: KMPYHKKMUDDOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have shown promising results in various biological activities.

Scientific Research Applications

Anticancer Activity

The benzofuro[3,2-d]pyrimidine scaffold has attracted attention due to its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth. Specifically, studies have explored the impact of 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione on different cancer cell lines, assessing its cytotoxic effects and potential as a chemotherapeutic agent .

Antioxidant Properties

The presence of the methoxy group in this compound suggests possible antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the radical-scavenging capacity of this compound could provide insights into its potential health benefits .

Anti-inflammatory Effects

Inflammation is associated with various diseases, including chronic conditions. Researchers have explored the anti-inflammatory properties of benzofuro[3,2-d]pyrimidine derivatives. Investigating whether 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione modulates inflammatory pathways could be valuable for drug development .

Antimicrobial Activity

Compounds with benzofuro[3,2-d]pyrimidine cores have shown promise as antimicrobial agents. Researchers have examined their effects against bacteria, fungi, and other pathogens. Evaluating the antibacterial and antifungal properties of this compound could contribute to our understanding of its therapeutic potential .

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict how a compound interacts with specific protein targets. Researchers have used molecular docking simulations to explore the binding affinity of 3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with relevant proteins. Understanding its binding modes can guide drug design and optimization .

Structure-Activity Relationship (SAR) Studies

By synthesizing and evaluating structurally related compounds, researchers can establish SAR trends. Investigating the impact of substituents on the benzofuro[3,2-d]pyrimidine scaffold (such as the butyl and methoxy groups) can reveal essential structure-activity relationships. These insights aid in designing more potent derivatives for specific applications .

properties

IUPAC Name

3-butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYHKKMUDDOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

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